2-(2-Fluoronaphthalen-1-yl)ethanamine
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Overview
Description
2-(2-Fluoronaphthalen-1-yl)ethanamine is an organic compound that belongs to the class of naphthalene derivatives It is characterized by the presence of a fluorine atom on the naphthalene ring and an ethanamine group attached to the second carbon of the naphthalene structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluoronaphthalen-1-yl)ethanamine typically involves the reaction of 2-fluoronaphthalene with ethylamine under specific conditions. One common method is the nucleophilic substitution reaction where 2-fluoronaphthalene is treated with ethylamine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(2-Fluoronaphthalen-1-yl)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthyl ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthyl ketones, while reduction can produce more saturated amine derivatives .
Scientific Research Applications
2-(2-Fluoronaphthalen-1-yl)ethanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its structural similarity to certain bioactive molecules.
Industry: It can be used in the production of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(2-Fluoronaphthalen-1-yl)ethanamine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
1-(4-Fluoronaphthalen-1-yl)ethanamine: Similar structure but with the fluorine atom on the fourth carbon of the naphthalene ring.
1-Naphthalen-2-yl-ethylamine: Lacks the fluorine atom but has a similar ethanamine group attached to the naphthalene ring.
Uniqueness
2-(2-Fluoronaphthalen-1-yl)ethanamine is unique due to the specific positioning of the fluorine atom, which can influence its reactivity and interactions with other molecules. This unique structure can lead to distinct properties and applications compared to its analogs .
Properties
Molecular Formula |
C12H12FN |
---|---|
Molecular Weight |
189.23 g/mol |
IUPAC Name |
2-(2-fluoronaphthalen-1-yl)ethanamine |
InChI |
InChI=1S/C12H12FN/c13-12-6-5-9-3-1-2-4-10(9)11(12)7-8-14/h1-6H,7-8,14H2 |
InChI Key |
MYDYYGQUCIHATR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2CCN)F |
Origin of Product |
United States |
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